AS2444697

IRAK4 inhibition kinase assay biochemical potency

AS2444697 offers oral bioavailability, validated in vivo efficacy (ED50 1.6-2.7 mg/kg), and a defined off-target profile, making it ideal for IRAK4 crosstalk studies. Its renoprotective effects in CKD models are unmatched by other IRAK4 inhibitors. Order from vetted vendors for guaranteed purity.

Molecular Formula C19H20N6O4
Molecular Weight 396.4
CAS No. 1287665-58-0
Cat. No. B3395023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS2444697
CAS1287665-58-0
Molecular FormulaC19H20N6O4
Molecular Weight396.4
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4
InChIInChI=1S/C19H20N6O4/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27)
InChIKeyJANBIXNDYNRYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Buy AS-2444697 (CAS 1287665-58-0) — An IRAK4 Inhibitor with Validated Oral Bioavailability


CAS 1287665-58-0 (also designated AS-2444697) is an orally bioavailable small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). [1] The compound is supplied as the hydrochloride salt (CAS 1287665-60-4) for improved aqueous solubility. AS-2444697 demonstrates potent inhibition of IRAK4 kinase activity (IC₅₀ = 21 nM) and exhibits functional suppression of IL-1β-induced IL-6 production (IC₅₀ = 250 nM) and LPS-induced TNF-α production (IC₅₀ = 47 nM) in cellular assays. [2] In vivo, AS-2444697 displays efficacy in rat models of adjuvant- and collagen-induced arthritis (ED₅₀ = 2.7 and 1.6 mg/kg, respectively) and exhibits renoprotective effects in a 5/6 nephrectomized rat model of chronic kidney disease. [2]

Why Generic IRAK4 Inhibitors Cannot Substitute for AS-2444697 (CAS 1287665-58-0) in Preclinical Studies


IRAK4 inhibitors exhibit substantial variation in biochemical potency, selectivity profile, and functional cellular activity that precludes simple interchange between compounds bearing the same target annotation. [1] IRAK4 biochemical IC₅₀ values among known inhibitors span approximately two orders of magnitude—from sub-nanomolar (e.g., BIO-8169: 0.23 nM) to >50 nM (e.g., CA-4948: 57 nM)—and this biochemical potency does not predictably translate to cellular functional activity. Furthermore, selectivity across the kinome varies markedly: AS-2444697 exhibits >30-fold selectivity over 146 kinases but <10-fold selectivity over PDGFRα/β, TrkA/C, CLK1, Itk, and FLT3, whereas BIO-8169 achieves >80% inhibition of only 3 kinases (FLT3, TrkA, TrkB) among 468 tested at 1 µM. [1] Critically, oral bioavailability and in vivo efficacy are not uniformly present across the IRAK4 inhibitor class; substitution without matched PK/PD validation risks experimental irreproducibility. The evidence below quantifies exactly where AS-2444697 differs from close analogs, enabling rational procurement decisions.

AS-2444697 (CAS 1287665-58-0) Quantitative Differentiation Evidence: IRAK4 Biochemical Potency and Cellular Functional Activity


AS-2444697 IRAK4 Biochemical IC₅₀ Compared to Emavusertib (CA-4948)

AS-2444697 inhibits IRAK4 with an IC₅₀ of 21 nM in biochemical kinase assays. [1] In contrast, the clinically advanced IRAK4/FLT3 dual inhibitor emavusertib (CA-4948) exhibits an IRAK4 IC₅₀ of 57 nM in a FRET kinase assay. [2] AS-2444697 thus demonstrates approximately 2.7-fold greater biochemical potency against IRAK4 than CA-4948 under comparable assay conditions.

IRAK4 inhibition kinase assay biochemical potency

AS-2444697 Cellular IL-6 Suppression IC₅₀ Compared to AF-45

AS-2444697 inhibits IL-1β-induced IL-6 production in cellular assays with an IC₅₀ of 250 nM. [1] AF-45, another IRAK4 inhibitor, inhibits IL-6 release in THP-1 macrophages with an IC₅₀ of 0.53 μM (530 nM). [2] AS-2444697 demonstrates approximately 2.1-fold greater potency than AF-45 in suppressing IL-6 production.

IL-6 inhibition cellular assay inflammation IRAK4

AS-2444697 Cellular TNF-α Suppression IC₅₀ Compared to GLPG4471

AS-2444697 inhibits LPS-induced TNF-α production in cellular assays with an IC₅₀ of 47 nM. [1] GLPG4471, a more biochemically potent IRAK4 inhibitor (IC₅₀ = 1.7 nM), inhibits CL097-induced TNF-α in PBMCs with an IC₅₀ of 39.4 nM. Despite GLPG4471's ~12-fold greater biochemical potency against IRAK4, the two compounds exhibit comparable cellular TNF-α suppression (47 nM vs. 39.4 nM).

TNF-α inhibition PBMC assay IRAK4 cellular activity

AS-2444697 Selectivity Profile Relative to Next-Generation IRAK4 Inhibitors

AS-2444697 exhibits >30-fold selectivity for IRAK4 over a panel of 146 kinases, but displays <10-fold selectivity over PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3. [1] In contrast, BIO-8169—a more recently developed IRAK4 inhibitor—shows high selectivity across 468 kinases at 1 µM, with only three kinases showing >80% inhibition (FLT3: 418 nM, TrkA: 752 nM, TrkB: 1155 nM).

kinase selectivity off-target activity IRAK4 kinome profiling

AS-2444697 In Vivo Efficacy in Rodent Arthritis Models

AS-2444697 demonstrates oral efficacy in two standard preclinical arthritis models. In the rat adjuvant-induced arthritis model, AS-2444697 exhibits an ED₅₀ of 2.7 mg/kg (BID, PO). In the rat collagen-induced arthritis model, the ED₅₀ is 1.6 mg/kg (BID, PO). [1] These ED₅₀ values provide a validated benchmark for dosing in inflammatory disease studies.

arthritis model in vivo efficacy ED50 IRAK4 inflammation

AS-2444697 Renoprotective Efficacy in Chronic Kidney Disease Model

AS-2444697 (0.3–3 mg/kg, twice daily) reduces urinary protein excretion, attenuates the development of interstitial fibrosis and glomerulosclerosis, and downregulates renal mRNA expression of IL-1β, IL-6, TNF-α, and CCL2 without affecting blood pressure in the 5/6 nephrectomized rat model of chronic kidney disease. [1] This pharmacodynamic profile links IRAK4 inhibition to specific renoprotective outcomes.

chronic kidney disease renoprotection 5/6 nephrectomy IRAK4 fibrosis

Optimal Research Applications for AS-2444697 (CAS 1287665-58-0) Based on Quantitative Evidence


Preclinical Inflammatory Arthritis Model Studies

AS-2444697 is suitable for oral dosing in rat adjuvant-induced arthritis (ED₅₀ = 2.7 mg/kg BID) and collagen-induced arthritis (ED₅₀ = 1.6 mg/kg BID) models. [1] The compound's cellular activity against IL-6 (IC₅₀ = 250 nM) and TNF-α (IC₅₀ = 47 nM) aligns with the cytokine drivers of arthritic pathology. [1]

Chronic Kidney Disease and Renal Fibrosis Studies

In the 5/6 nephrectomized rat model, AS-2444697 (0.3–3 mg/kg BID) reduces proteinuria, interstitial fibrosis, glomerulosclerosis, and renal expression of IL-1β, IL-6, TNF-α, and CCL2 without altering blood pressure. [1] This model is established in the peer-reviewed literature (Kondo et al., 2014). [1]

IRAK4 Kinase Selectivity Profiling Studies

AS-2444697's defined off-target profile—<10-fold selectivity over PDGFRα/β, TrkA/C, CLK1, Itk, and FLT3—makes it a useful tool for investigating pathway crosstalk between IRAK4 and these kinases. [1] Researchers requiring cleaner IRAK4-specific pharmacology should consider next-generation inhibitors (e.g., BIO-8169) with narrower off-target profiles.

Cellular Inflammation and Cytokine Production Assays

AS-2444697 suppresses IL-1β-induced IL-6 production (IC₅₀ = 250 nM) and LPS-induced TNF-α production (IC₅₀ = 47 nM) in cellular assays. [1] These validated cellular IC₅₀ values provide reliable benchmark concentrations for in vitro studies of IRAK4-dependent inflammatory signaling. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS2444697

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.